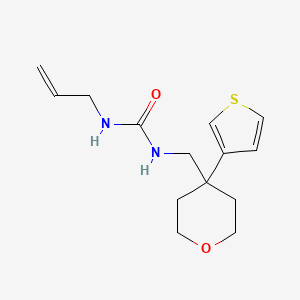![molecular formula C13H13BrN4O B2904974 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2320582-26-9](/img/structure/B2904974.png)
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: is a synthetic organic compound that features a bromophenyl group, a triazolylmethyl group, and an azetidinylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Triazole Group: The triazole group can be introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and click chemistry steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group of the methanone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the azetidinone ring.
Reduction: Reduced forms of the triazole ring or methanone group.
Substitution: Substituted derivatives of the bromophenyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent, particularly in anti-cancer and anti-microbial therapies.
Industry
Material Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidinone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- (3-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- (3-Fluorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- (3-Iodophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Uniqueness
- Bromine Atom : The presence of the bromine atom in 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Biological Activity : The brominated compound may exhibit different biological activities due to the unique electronic and steric effects of the bromine atom.
特性
IUPAC Name |
(3-bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-3-1-2-11(6-12)13(19)17-7-10(8-17)9-18-5-4-15-16-18/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWIBNMOOMGDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904896.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)

![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)


![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)


